molecular formula C21H34ClNO4 B5440363 Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5440363
M. Wt: 399.9 g/mol
InChI Key: XSRLGSCXXRHZMM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenoxy group: This step involves the reaction of the piperidine intermediate with 2-butoxyphenol under suitable conditions.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(4-benzyloxyphenoxy)propyl]piperidine-4-carboxylate
  • Ethyl 1-[3-(2-hydroxyphenoxy)propyl]piperidine-4-carboxylate
  • Ethyl 1-[3-(2-methoxyphenoxy)propyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[3-(2-butoxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4.ClH/c1-3-5-16-25-19-9-6-7-10-20(19)26-17-8-13-22-14-11-18(12-15-22)21(23)24-4-2;/h6-7,9-10,18H,3-5,8,11-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLGSCXXRHZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCN2CCC(CC2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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